4,6-Dimethyl-5-nitrobenzene-1,3-diamine

Overview

Description

Molecular Structure Analysis

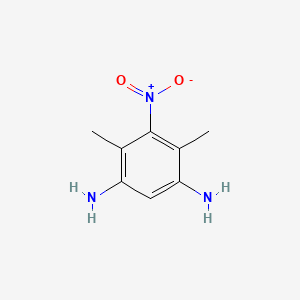

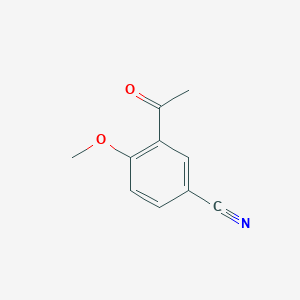

The molecular structure of “4,6-Dimethyl-5-nitrobenzene-1,3-diamine” would likely involve a benzene ring with nitro (NO2) and amine (NH2) groups attached, as well as methyl (CH3) groups. The exact positions of these groups on the benzene ring would be determined by the numbering in the compound’s name .Chemical Reactions Analysis

The chemical reactions involving “4,6-Dimethyl-5-nitrobenzene-1,3-diamine” would depend on the conditions and the reactants present. Nitro compounds can participate in a variety of reactions, including reduction reactions to form amines, and displacement reactions .Scientific Research Applications

Chemical Reaction Mechanisms : A study explored the substitution reactions of tetrachloronitrobenzene with various diamines, including 4,6-Dimethyl-5-nitrobenzene-1,3-diamine, under high pressure, highlighting the formation of different products based on the type and amount of diamine used. This research illustrates the nuanced chemical behavior and potential applications of diamines in synthesizing complex compounds (Ibata, Zou & Demura, 1995).

Polymer Synthesis and Characterization : A study on the synthesis and characterization of new polyimides highlighted the use of an aromatic diamine, derived from 4,6-Dimethyl-5-nitrobenzene-1,3-diamine, to create a series of polyimides. The findings showed that these polyimides exhibit good thermal stability, solubility in various organic solvents, and the ability to form strong and flexible films, indicating potential applications in advanced material manufacturing (Sadavarte et al., 2009).

Molecular Interaction and Hydrogen Bonding : Research on the hydrogen bonding in derivatives of 4-nitrobenzene-1,2-diamine unveiled intricate hydrogen-bonded structures. Understanding these molecular interactions is crucial for designing compounds with specific properties, influencing the development of materials and pharmaceuticals (Geiger & Parsons, 2014).

Vibrational Spectroscopy and Molecular Study : A detailed vibrational spectroscopy study of 1,3-dimethyl-5-nitrobenzene highlighted the molecular structures and interactions through various analytical techniques. This research contributes to a deeper understanding of molecular behaviors, aiding in the material sciences and chemistry fields (Seshadri & Padmavathy, 2018).

Synthesis and Characterization of Polyamides : A study demonstrated the synthesis and characterization of new polyamides derived from a diamine related to 4,6-Dimethyl-5-nitrobenzene-1,3-diamine. The resulting polyamides showed excellent solubility and thermal stability, indicating their potential in various industrial applications (Liaw et al., 2002).

Mechanism of Action

Target of Action

Nitro compounds, in general, are known to interact with various biological targets due to their high reactivity .

Mode of Action

Nitro compounds typically undergo electrophilic aromatic substitution reactions . In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

Nitro compounds can be prepared in several ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines . These reactions could potentially affect various biochemical pathways.

Pharmacokinetics

Nitro compounds generally have lower volatility than ketones of about the same molecular weight, and their water solubility is low . These properties could impact the bioavailability of 4,6-Dimethyl-5-nitrobenzene-1,3-diamine.

Result of Action

Nitro compounds are known to be reactive and can cause various biological effects depending on their specific structures and targets .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4,6-Dimethyl-5-nitrobenzene-1,3-diamine. For instance, the nitration of alkanes is successful only when conducted at high temperatures in the vapor phase . Additionally, the compound’s reactivity might be influenced by the presence of other substances in the environment.

properties

IUPAC Name |

4,6-dimethyl-5-nitrobenzene-1,3-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O2/c1-4-6(9)3-7(10)5(2)8(4)11(12)13/h3H,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZBIUSKLYGPDAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1N)N)C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601281542 | |

| Record name | 4,6-Dimethyl-5-nitro-1,3-benzenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601281542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Dimethyl-5-nitrobenzene-1,3-diamine | |

CAS RN |

70591-88-7 | |

| Record name | 4,6-Dimethyl-5-nitro-1,3-benzenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70591-88-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Dimethyl-5-nitro-1,3-benzenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601281542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[(Z)-15-methylhexadec-9-enoyl]amino]ethanesulfonic acid](/img/structure/B3037959.png)

![5-[(4,5-Dichloro-1H-imidazol-1-YL)methyl]-2H-1,2,3,4-tetrazole](/img/structure/B3037960.png)

![5-(2-Chloro-4-pyridyl)-3-[(4-methylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B3037962.png)

![(3aS,4S,6aS)-2,2-dimethyl-4-((trityloxy)methyl)-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B3037965.png)

![7-(1,3-Benzodioxol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B3037970.png)

![3,6-Bis(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3037971.png)

![5-(2,6-dichlorophenyl)-2-methoxy-6H-pyrimido[1,6-b]pyridazin-6-one](/img/structure/B3037972.png)

![15-(4-Chlorophenyl)sulfonyl-4,5-dimethoxy-10,14,15-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-2,4,6,12(16),13-pentaen-11-one](/img/structure/B3037973.png)

![7-[5-(2,4-Dichlorophenyl)-2-furyl]-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3037974.png)